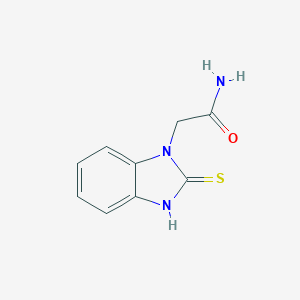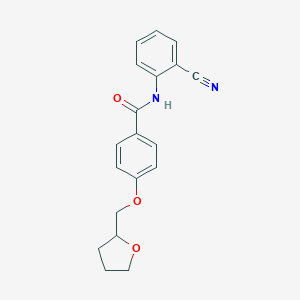![molecular formula C19H22N2O4 B250040 N-{4-[acetyl(methyl)amino]phenyl}-4-(2-methoxyethoxy)benzamide](/img/structure/B250040.png)
N-{4-[acetyl(methyl)amino]phenyl}-4-(2-methoxyethoxy)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{4-[acetyl(methyl)amino]phenyl}-4-(2-methoxyethoxy)benzamide, commonly known as AMG-232, is a small molecule inhibitor that has garnered significant attention in the scientific community due to its potential as a therapeutic agent.
Mécanisme D'action
AMG-232 binds to the hydrophobic pocket of MDM2 and prevents it from interacting with p53. This leads to the stabilization and activation of p53, which in turn induces cell cycle arrest and apoptosis in cancer cells. Additionally, AMG-232 has been shown to have a synergistic effect when used in combination with other chemotherapeutic agents, further enhancing its potential as a therapeutic agent.
Biochemical and Physiological Effects:
AMG-232 has been shown to have potent antitumor activity in preclinical models of cancer. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, while sparing normal cells. Additionally, AMG-232 has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life in vivo.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of AMG-232 is its specificity for MDM2, which reduces the risk of off-target effects. Additionally, AMG-232 has been shown to have a favorable pharmacokinetic profile, which makes it a promising candidate for clinical development. However, one limitation of using AMG-232 in lab experiments is the potential for resistance to develop, which may limit its long-term efficacy.
Orientations Futures
There are several potential future directions for the development of AMG-232 as a therapeutic agent. One area of interest is the development of combination therapies that can enhance the antitumor activity of AMG-232. Additionally, there is ongoing research to identify biomarkers that can predict response to AMG-232, which may help to identify patients who are most likely to benefit from treatment. Finally, there is interest in developing AMG-232 as a therapeutic agent for other diseases beyond cancer, such as autoimmune disorders and viral infections.
Méthodes De Synthèse
AMG-232 is synthesized using a multi-step process that involves the reaction of 4-aminophenol with acetic anhydride to form N-acetyl-4-aminophenol. This compound is then reacted with methylamine to form N-{4-[acetyl(methyl)amino]phenyl}-4-hydroxybenzamide. The final step involves the reaction of this compound with 2-methoxyethanol in the presence of a base to form AMG-232.
Applications De Recherche Scientifique
AMG-232 has been extensively studied for its potential as a therapeutic agent in various types of cancer, including solid tumors and hematologic malignancies. It has been shown to inhibit the activity of MDM2, a protein that plays a key role in the regulation of the tumor suppressor protein p53. By inhibiting MDM2, AMG-232 can lead to the activation of p53 and subsequent induction of cell cycle arrest and apoptosis in cancer cells.
Propriétés
Formule moléculaire |
C19H22N2O4 |
|---|---|
Poids moléculaire |
342.4 g/mol |
Nom IUPAC |
N-[4-[acetyl(methyl)amino]phenyl]-4-(2-methoxyethoxy)benzamide |
InChI |
InChI=1S/C19H22N2O4/c1-14(22)21(2)17-8-6-16(7-9-17)20-19(23)15-4-10-18(11-5-15)25-13-12-24-3/h4-11H,12-13H2,1-3H3,(H,20,23) |
Clé InChI |
GIFFOEYCEJQUNI-UHFFFAOYSA-N |
SMILES |
CC(=O)N(C)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)OCCOC |
SMILES canonique |
CC(=O)N(C)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)OCCOC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-hydroxy-1-(hydroxymethyl)-1-methylethyl]-4-methylbenzamide](/img/structure/B249957.png)

![2-phenoxy-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]propanamide](/img/structure/B249968.png)
![N-{2-[(4-benzhydryl-1-piperazinyl)carbonyl]phenyl}butanamide](/img/structure/B249970.png)
![N-isopropyl-4-[(2-methyl-2-propenyl)oxy]benzamide](/img/structure/B249971.png)
![N-[2-(allyloxy)phenyl]-2-thiophenecarboxamide](/img/structure/B249973.png)
![2-chloro-N-[2-(2-ethoxyethoxy)phenyl]benzamide](/img/structure/B249975.png)
![2-(2,5-dimethylphenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]propanamide](/img/structure/B249976.png)
![2-[(2,4-dimethylphenyl)imino]-1H-indene-1,3(2H)-dione](/img/structure/B249977.png)
![3-[(Phenylacetyl)amino]benzamide](/img/structure/B249979.png)

![N-[4-(isobutyrylamino)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide](/img/structure/B249981.png)
![Methyl 3-{[4-(acetylamino)anilino]carbonyl}benzoate](/img/structure/B249983.png)
![Methyl 4-{[2-(dimethylcarbamoyl)phenyl]carbamoyl}benzoate](/img/structure/B249984.png)